6-Bromo-4,7-difluoroindoline-2,3-dione
Overview
Description
6-Bromo-4,7-difluoroindoline-2,3-dione is a useful research compound. Its molecular formula is C8H2BrF2NO2 and its molecular weight is 262.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Reactions :
- The synthesis and characterization of related compounds, such as 3,3-dibromo-1,3-dihydroindol-2-ones, are important for understanding the chemical properties and reactions of 6-Bromo-4,7-difluoroindoline-2,3-dione. These compounds serve as useful precursors for further chemical transformations (Parrick et al., 1989).
- Research into the crystal and molecular structure of related brominated compounds contributes to a deeper understanding of their chemical behavior and potential applications (Umehara et al., 1978).
Pharmacological Potential :
- Indazole-4,7-dione derivatives, which are structurally similar to 6-Bromo-4,7-difluoroindoline-2,3-dione, have been studied for their potential as bromodomain-containing protein 4 (BRD4) inhibitors. These compounds show promise in regulating the expression of genes involved in cancer cell proliferation (Yoo et al., 2018).
Analytical Chemistry and Impurity Analysis :
- The development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), for related dione compounds, are crucial for quality control and impurity identification in pharmaceuticals and chemical products (Shabir & Forrow, 2005).
Material Science and Photophysical Properties :
- Studies on compounds like 6-bromo-4-oxo-4H-chromen-3-yl derivatives, which are related to 6-Bromo-4,7-difluoroindoline-2,3-dione, explore their potential in material science, particularly in optoelectronic sensor applications due to their photoconductivity characteristics (Ibrahim et al., 2016).
properties
IUPAC Name |
6-bromo-4,7-difluoro-1H-indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF2NO2/c9-2-1-3(10)4-6(5(2)11)12-8(14)7(4)13/h1H,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXFXQARUKPDQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Br)F)NC(=O)C2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4,7-difluoro-indoline-2,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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